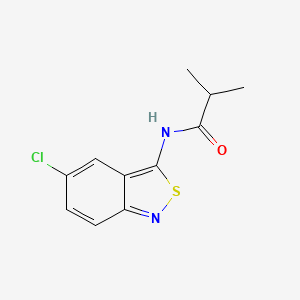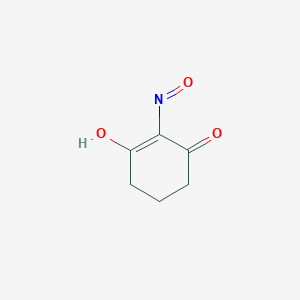![molecular formula C8H13O5P B14349099 Bis[(oxiran-2-yl)methyl] ethenylphosphonate CAS No. 90642-01-6](/img/structure/B14349099.png)
Bis[(oxiran-2-yl)methyl] ethenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(oxiran-2-yl)methyl] ethenylphosphonate is an organic compound with the molecular formula C14H14O6 It is characterized by the presence of two oxirane (epoxide) rings and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxiran-2-yl)methyl] ethenylphosphonate typically involves the reaction of ethenylphosphonic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(oxiran-2-yl)methyl] ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, thiols, and alcohols are used under mild conditions, typically at room temperature.
Major Products Formed
Oxidation: Diols are formed as major products.
Reduction: Phosphine derivatives are obtained.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Bis[(oxiran-2-yl)methyl] ethenylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of epoxy resins and coatings due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of Bis[(oxiran-2-yl)methyl] ethenylphosphonate involves the interaction of its oxirane rings with nucleophilic sites in target molecules. This leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The phosphonate group can also interact with metal ions, forming stable complexes that can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but contains bisphenol A instead of the phosphonate group.
Bisphenol F diglycidyl ether: Contains bisphenol F and is used in similar applications as Bis[(oxiran-2-yl)methyl] ethenylphosphonate.
Epichlorohydrin: A precursor in the synthesis of this compound and other epoxy compounds.
Uniqueness
This compound is unique due to the presence of both oxirane rings and a phosphonate group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and biomolecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
90642-01-6 |
|---|---|
Formule moléculaire |
C8H13O5P |
Poids moléculaire |
220.16 g/mol |
Nom IUPAC |
2-[[ethenyl(oxiran-2-ylmethoxy)phosphoryl]oxymethyl]oxirane |
InChI |
InChI=1S/C8H13O5P/c1-2-14(9,12-5-7-3-10-7)13-6-8-4-11-8/h2,7-8H,1,3-6H2 |
Clé InChI |
WCEQJLAETAQVIG-UHFFFAOYSA-N |
SMILES canonique |
C=CP(=O)(OCC1CO1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)




![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)




![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)

